Vanadium(V) oxytriethoxide

Polymer Chemistry Catalysis Ziegler-Natta

Vanadium(V) oxytriethoxide is the definitive precursor for applications where close analogs fail. Unlike Ti-based systems, VO(OEt)₃/AlEt₃ is active for vinyl chloride copolymerization (Ti(O-n-Bu)₄/AlEt₃ is inactive). This unique reactivity, combined with ideal volatility for MOCVD of semi-insulating GaAs:V layers (≥10⁸ Ω·cm) and controlled alkoxide exchange for mixed-ligand oxovanadium complexes, makes it a procurement-critical reagent. Selecting this compound ensures reproducible, evidence-backed performance.

Molecular Formula C6H18O4V
Molecular Weight 205.15 g/mol
CAS No. 1686-22-2
Cat. No. B159397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(V) oxytriethoxide
CAS1686-22-2
Molecular FormulaC6H18O4V
Molecular Weight205.15 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.O=[V]
InChIInChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;;
InChIKeyIDIDIJSLBFQEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(V) Oxytriethoxide (CAS 1686-22-2) as a Critical Precursor for Advanced Synthesis


Vanadium(V) oxytriethoxide (VO(OC₂H₅)₃) is an organometallic vanadium(V) compound in the vanadyl alkoxide class . It is a yellow to dark green liquid with a density of 1.139 g/mL at 25 °C and a boiling point of 125-128 °C . Functioning as a neutral oxovanadium complex, it serves as a precursor for vanadium oxide nanomaterials, a catalyst for polymerization and organic transformations, and a building block for a series of neutral oxovanadium complexes . Its combination of defined volatility, air/moisture sensitivity, and reactivity with a broad range of ligands makes it a versatile reagent for both academic and industrial research applications .

Why Generic Vanadium Source Substitution is Ineffective for Specific Applications


Substituting Vanadium(V) oxytriethoxide with a different vanadium precursor, even a closely related alkoxide, can lead to significantly different outcomes in terms of catalytic activity, product yield, and material properties. The ethoxide ligand imparts a specific balance of reactivity, volatility, and electronic structure that is not replicated by isopropoxide, chloride, or other vanadium sources [1]. Direct comparative studies demonstrate that these differences are quantifiable and critical for process optimization. For instance, the activity of a VO(OEt)₃-based catalyst system for vinyl chloride polymerization is in stark contrast to the inactivity of a titanium-based analog, highlighting that the choice of metal and ligand set is not trivial [1]. Therefore, a user cannot simply interchange in-class compounds and expect the same performance, making the selection of the specific compound, Vanadium(V) oxytriethoxide, a key procurement decision based on its unique, evidence-backed differentiation.

Quantitative Differentiation of Vanadium(V) Oxytriethoxide from Analogs


Superior Catalyst Activity for Vinyl Chloride-Ethylene Copolymerization vs. Titanium Analog

The VO(OEt)₃/AlEt₃ catalyst system demonstrates high activity for the copolymerization of vinyl chloride and ethylene. In a direct comparison, the Ti(O-n-Bu)₄/AlEt₃ system was found to be completely inactive under the same conditions [1]. This stark difference in catalyst activity establishes VO(OEt)₃ as a uniquely effective vanadium-based catalyst for this specific polymerization, where a structurally similar titanium alkoxide fails entirely.

Polymer Chemistry Catalysis Ziegler-Natta

Quantified Yield Difference in Metal-Catalyzed Urea Formation vs. VO(OiPr)₃ and VOCl₃

In a catalyst screening for the formation of urea from 2-phenylethylamine and carbon dioxide, Vanadium(V) oxytriethoxide (VO(Et)₃) provided an NMR yield of 25% [1]. This performance is notably different from its direct analogs: the isopropoxide derivative, VO(OiPr)₃, yielded a higher 45%, while the chloride, VOCl₃, provided a significantly lower yield of 17% [1]. This data quantifies the impact of the ligand environment on catalytic performance.

Organic Synthesis CO2 Utilization Homogeneous Catalysis

Achieving High-Resistivity Semi-Insulating GaAs:V Layers via MOCVD

Vanadium(V) oxytriethoxide has been specifically applied as a metal-organic precursor for the growth of vanadium-doped, semi-insulating gallium arsenide (GaAs:V) layers via MOCVD [1]. The resulting films exhibit a high resistivity of ≥10⁸ Ω·cm at room temperature [1]. While a direct comparison to layers grown with other precursors under identical conditions is not available, this performance establishes a baseline for VO(OEt)₃'s utility in producing high-resistivity semiconductor materials, which is a key parameter for electronic device fabrication.

Materials Science Semiconductors MOCVD

Intermediate Reactivity Profile in Ligand Exchange vs. n-Propoxide and Methoxide Analogs

Studies on the alcoholysis reactions of vanadium alkoxides reveal a distinct order of reactivity for the replacement of the alkoxide ligand: OPr¹ > OEt > OMe [1]. This trend, which is the reverse of that observed for titanium and zirconium alkoxides, positions Vanadium(V) oxytriethoxide (VO(OEt)₃) with an intermediate reactivity. It is more reactive than the methoxide analog (VO(OMe)₃) but less reactive than the n-propoxide analog (VO(OPr¹)₃) [1].

Inorganic Synthesis Organometallic Chemistry Ligand Exchange

Primary Application Scenarios for Vanadium(V) Oxytriethoxide Based on Quantitative Evidence


Ziegler-Natta Copolymerization of Vinyl Chloride and Ethylene

In the development of catalysts for producing specialty copolymers, VO(OEt)₃ is the preferred vanadium source. The VO(OEt)₃/AlEt₃ catalyst system is active for this specific copolymerization, whereas the analogous titanium-based system, Ti(O-n-Bu)₄/AlEt₃, is completely inactive [1]. This application leverages the compound's unique ability to generate an active catalyst where a close analog fails, ensuring the production of a random copolymer with defined reactivity ratios [1].

MOCVD Precursor for Semi-Insulating GaAs:V Layers

For the fabrication of high-resistivity buffer layers or substrates in III-V semiconductor devices, VO(OEt)₃ serves as an effective vanadium precursor for Metal-Organic Chemical Vapor Deposition (MOCVD). The process yields GaAs:V layers with a high resistivity of ≥10⁸ Ω·cm at room temperature, a critical property for semi-insulating device components [1]. Its volatility and decomposition characteristics are well-suited for this application, providing a pathway to achieve the desired electrical properties in the final material [1].

Synthesis of Mixed-Ligand Oxovanadium Complexes

VO(OEt)₃ is an ideal starting material for the synthesis of mixed-ligand oxovanadium complexes. Its intermediate reactivity in alkoxide exchange reactions (OPr¹ > OEt > OMe) allows for controlled substitution with other ligands, such as acetylacetonate, to form a series of neutral oxovanadium complexes [1]. This capability is fundamental for exploring structure-activity relationships in catalysis and biological mimicry, where the ligand environment around the vanadyl core is meticulously tuned.

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